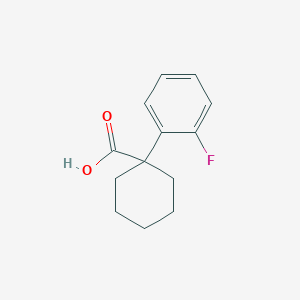

1-(2-Fluorophenyl)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Fluorophenyl)cyclohexanecarboxylic acid often involves multi-step reactions, including nucleophilic substitution and ring closure mechanisms, as well as modifications to introduce functional groups like fluorine and carboxylic acid. A notable method for the synthesis of closely related fluorinated cyclohexane carboxylic acids involves the cyclopropanation of fluorinated ethylene derivatives followed by ring expansion and functional group modifications (Shibue & Fukuda, 2014).

Molecular Structure Analysis

The molecular structure of fluorophenyl cyclohexanecarboxylic acids is characterized by the orientation of the fluorophenyl group relative to the cyclohexane ring and the spatial arrangement of the carboxylic acid group. X-ray diffraction studies provide insights into the conformational preferences of these molecules, revealing details such as ring puckering, bond angles, and distances that influence the compound's reactivity and physical properties. Studies on similar compounds have highlighted the importance of these structural features in determining their chemical behavior and interaction with other molecules (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Chemical Reactions and Properties

Fluorophenyl cyclohexanecarboxylic acids undergo various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions. The presence of a fluorine atom and a carboxylic acid group significantly affects the compound's reactivity, making it a versatile intermediate for the synthesis of more complex molecules. These compounds can participate in reactions to form cyclic imides, amides, and other derivatives, which are of interest in developing new materials and bioactive molecules (Smith & Wermuth, 2012).

Applications De Recherche Scientifique

Molecular Structure and Synthesis

- A study by Jasinski, Golen, Samshuddin, Narayana, and Yathirajan (2012) on a structurally related compound highlights the importance of fluorophenyl rings in modifying molecular conformations and the potential implications for material sciences and molecular engineering (Jasinski et al., 2012).

- Jiang, Lee, Villhauer, Prasad, and Prashad (2010) describe a scalable synthesis approach for a derivative of 1-(2-Fluorophenyl)cyclohexanecarboxylic acid, emphasizing its relevance in developing efficient synthetic routes for complex molecules (Jiang et al., 2010).

Coordination Chemistry and Applications

- Lin and Tong (2011) review the coordination chemistry of cyclohexanepolycarboxylate ligands, including cyclohexanecarboxylic acid derivatives, underscoring their potential in materials science, especially as magnetic materials (Lin & Tong, 2011).

Novel Chemical Entities and Material Science

- Décoppet, Moehl, Babkair, Alzubaydi, Ansari, Habib, Zakeeruddin, Schmidt, and Grätzel (2014) discuss the use of a low molecular weight gelator to solidify ionic liquid electrolytes, demonstrating the application of cyclohexanecarboxylic acid derivatives in the development of high-performance dye-sensitized solar cells (Décoppet et al., 2014).

Environmental and Analytical Considerations

- Silva, Jia, Samandar, Preau, and Calafat (2013) measured concentrations of DINCH metabolites, related to cyclohexanecarboxylic acid derivatives, in U.S. adults, highlighting the growing environmental exposure and the need for monitoring such compounds (Silva et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-fluorophenyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLLDVJLQPBPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369804 |

Source

|

| Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |

CAS RN |

106795-66-8 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106795-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)